![molecular formula C19H15ClN4O3S B6568123 N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921835-26-9](/img/structure/B6568123.png)
N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s an important heterocycle in the world of chemistry . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
- Thiazoles, including our compound, have been explored as potential antioxidants. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and preventing diseases associated with oxidative stress .
- Some thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. Investigating the effects of our compound on pain pathways and inflammation could provide valuable insights .
- Thiazoles have been studied as potential antimicrobial and antifungal agents. Our compound’s unique structure warrants investigation into its effectiveness against specific pathogens .
- Thiazoles are associated with neuroprotective effects. Researchers could explore whether our compound offers neuroprotection by preserving neuronal function, reducing oxidative stress, or modulating neurotransmitter systems .
- Compounds related to thiazoles have been investigated for their antitumor and cytotoxic activities. Our compound’s benzamide moiety may contribute to these effects .
- Thiazoles have been explored for their diuretic and anticonvulsant properties. Investigating our compound’s impact on fluid balance and seizure control could be worthwhile .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Properties
Diuretic and Anticonvulsant Effects
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, and antitumor activities .
Mode of Action
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . This suggests that N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide might interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
Given the antimicrobial and antitumor activities associated with thiazole derivatives , it can be inferred that this compound might affect pathways related to cell growth and proliferation, potentially leading to cell death in microbial and tumor cells.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have good bioavailability.
Result of Action
Given the antimicrobial and antitumor activities associated with thiazole derivatives , it can be inferred that this compound might inhibit cell growth and proliferation, potentially leading to cell death in microbial and tumor cells.
properties
IUPAC Name |
4-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c20-13-5-1-12(2-6-13)18(27)24-19-23-15(10-28-19)9-16(25)22-14-7-3-11(4-8-14)17(21)26/h1-8,10H,9H2,(H2,21,26)(H,22,25)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBDIQYYMVMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide |
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